Boc-MLF -

Boc-MLF

Catalog Number: EVT-13791529
CAS Number:
Molecular Formula: C25H39N3O6S
Molecular Weight: 509.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Boc-MLF is classified as a peptide and is typically synthesized in laboratory settings for research purposes. It is not intended for human consumption and is used primarily in scientific studies related to receptor signaling pathways and peptide interactions. The compound can be sourced from various chemical suppliers specializing in research-grade peptides, including BenchChem and AbMole, which provide detailed specifications and synthesis methods for Boc-MLF.

Synthesis Analysis

Methods of Synthesis

The synthesis of Boc-MLF involves solid-phase peptide synthesis (SPPS) techniques, specifically using the Boc (tert-butoxycarbonyl) strategy. The process includes:

  1. Coupling of Amino Acids: The amino acids methionine, leucine, and phenylalanine are sequentially coupled on a solid support. The coupling reactions are facilitated by reagents such as dicyclohexylcarbodiimide and hydroxybenzotriazole in an organic solvent like dimethylformamide.
  2. Deprotection: After the peptide chain is formed, the tert-butoxycarbonyl protecting groups are removed using trifluoroacetic acid. This step is crucial to yield the final active peptide.
  3. Purification: The synthesized Boc-MLF is purified using high-performance liquid chromatography to ensure the removal of any impurities or unreacted starting materials .

Technical Details

The industrial production of Boc-MLF often employs automated peptide synthesizers to enhance efficiency and precision in reaction conditions. These systems allow for high-throughput synthesis while maintaining quality control through advanced purification techniques.

Molecular Structure Analysis

Structure and Data

Boc-MLF has a molecular formula of C25H39N3O6SC_{25}H_{39}N_{3}O_{6}S and a molecular weight of approximately 509.66 g/mol. Its structure features:

  • Amino Acid Sequence: Methionine (N-terminal), Leucine, Phenylalanine (C-terminal).
  • Protecting Group: The tert-butoxycarbonyl group at the N-terminus prevents premature reactions during synthesis.

Key physical properties include:

  • Density: 1.165 g/cm³
  • Boiling Point: 761.3 °C at 760 mmHg
  • Flash Point: 414.2 °C .
Chemical Reactions Analysis

Types of Reactions

Boc-MLF can undergo several chemical reactions:

  1. Oxidation: The methionine residue can be oxidized to form methionine sulfoxide or methionine sulfone.
  2. Reduction: Oxidized forms can be reduced back to methionine using agents like dithiothreitol.
  3. Substitution Reactions: The side chains of amino acids can participate in substitution reactions under mild conditions, allowing for modifications in peptide structure.

Common Reagents and Conditions

  • Oxidation Agents: Hydrogen peroxide or performic acid.
  • Reduction Agents: Dithiothreitol or tris(2-carboxyethyl)phosphine .
Mechanism of Action

Boc-MLF acts primarily as an antagonist at formyl peptide receptors (specifically FPR and FPRL1). By binding to these receptors, it inhibits their signaling pathways, which are crucial for mediating immune responses such as chemotaxis in neutrophils.

Process Data

The mechanism involves competitive inhibition where Boc-MLF competes with natural ligands for receptor binding sites, effectively blocking receptor activation and downstream signaling cascades involved in inflammation and immune response modulation .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white to off-white powder.
  • Storage Conditions: Should be stored at temperatures between 2°C to 8°C in a dry environment .

Chemical Properties

Boc-MLF exhibits stability under normal laboratory conditions but should be handled with care due to its potential harmful effects upon inhalation or skin contact. Proper laboratory safety protocols should be followed when working with this compound.

Applications

Boc-methionyl-leucyl-phenylalanine is utilized primarily in scientific research settings:

  1. Receptor Studies: It serves as a valuable tool for studying formyl peptide receptor signaling pathways.
  2. Drug Development: Potential applications in developing therapeutics targeting inflammatory diseases by modulating immune responses.
  3. Peptide Chemistry: Used as a model compound for exploring peptide synthesis methodologies and modifications .
Receptor Pharmacology and Signaling Pathways of Boc-MLF

Boc-MLF (tert-butoxycarbonyl-L-methionyl-L-leucyl-L-phenylalanine), a synthetic tripeptide, is a well-characterized antagonist of the Formyl Peptide Receptor 1 (FPR1). This receptor belongs to the G protein-coupled receptor (GPCR) family and is predominantly expressed on neutrophils, where it recognizes pathogen- and mitochondrial-derived formylated peptides like fMLF (formyl-Met-Leu-Phe). Activation of FPR1 triggers pro-inflammatory responses, making it a critical target for modulating inflammation.

Antagonistic Activity on Formyl Peptide Receptor 1 (FPR1)

Boc-MLF competitively inhibits FPR1 by binding to its ligand-binding site, thereby blocking agonist-induced signaling. Key mechanistic insights include:

  • High-Potency Binding: Boc-MLF reduces fMLF-induced superoxide production in neutrophils with an EC₅₀ of 0.63 μM, demonstrating its efficacy in suppressing oxidative bursts [1] [2].
  • Complete Blockade of Granule Exocytosis: At concentrations ≥5 μM, Boc-MLF nearly abolishes fMLF-stimulated primary granule exocytosis, a process critical for releasing proteolytic enzymes and amplifying inflammation [1] [8].
  • Receptor Occupancy: Unlike agonists, Boc-MLF binding does not trigger receptor internalization, making it a stable tool for receptor occupancy studies [5].

Table 1: Key Antagonistic Properties of Boc-MLF

ParameterValueExperimental Context
EC₅₀ for superoxide inhibition0.63 μMHuman neutrophils
IC₅₀ for calcium flux1–10 μMFPR1-transfected HL-60 cells
Granule exocytosis blockade>95%At 5–10 μM in human neutrophils

Selectivity Profiling Across FPR Family Receptors (FPR1 vs. FPR2/ALX)

Boc-MLF exhibits preferential but not absolute selectivity for FPR1 over related receptors:

  • Concentration-Dependent Selectivity: At low concentrations (≤10 μM), Boc-MLF potently inhibits FPR1-mediated responses (e.g., calcium flux, chemotaxis) but shows minimal activity against FPR2/ALX or FPR3. At higher concentrations (>10 μM), it partially inhibits FPR2/ALX, likely due to structural homology in the ligand-binding pocket [3] [8].
  • Comparative Pharmacology: Cyclosporin H is a more FPR1-specific antagonist, while WRW₄ targets FPR2/ALX. Boc-MLF’s intermediate selectivity makes it valuable for studying crosstalk between FPR isoforms [8] [9].
  • Ligand Competition Assays: In FPR1-HL60 cells, Boc-MLF effectively competes with fluorescent fMLF analogs (e.g., WKYMVm-FITC), confirming direct FPR1 engagement [3].

Table 2: Selectivity Profile of FPR Antagonists

AntagonistFPR1 IC₅₀FPR2/ALX IC₅₀Selectivity Ratio (FPR1:FPR2)
Boc-MLF0.5–1.0 μM>50 μM>50-fold
Cyclosporin H0.1–0.3 μM>100 μM>300-fold
WRW₄>50 μM0.2–0.5 μM>100-fold (for FPR2)

Modulation of Neutrophil Superoxide Production and Granule Exocytosis

Boc-MLF suppresses two critical neutrophil effector functions central to innate immunity:

  • Superoxide Anion Reduction: By inhibiting NADPH oxidase assembly, Boc-MLF diminishes fMLF-triggered superoxide production. This is quantified by cytochrome C reduction assays, where Boc-MLF achieves >90% inhibition at saturating doses [1] [6].
  • Primary Granule Exocytosis: Boc-MLF blocks the release of myeloperoxidase and elastase from azurophilic granules. This occurs via disruption of FPR1-triggered GTPase activation and cytoskeletal reorganization [1] [4].
  • Priming Effects: In platelet-neutrophil complexes, Boc-MLF abrogates fMLF-induced platelet activation and thrombus formation under arterial flow conditions, highlighting its role in regulating thromboinflammatory responses [6].

Inhibition of MAPK Phosphorylation and Intracellular Calcium Mobilization

Downstream signaling pathways disrupted by Boc-MLF include:

  • Calcium Flux: Boc-MLF antagonizes Gαᵢ-mediated calcium release from endoplasmic stores. In FPR1-HL60 cells, it reduces fMLF-induced intracellular calcium ([Ca²⁺]ᵢ) spikes by >80% at 10 μM [3] [8].
  • MAPK/ERK Phosphorylation: Boc-MLF prevents fMLF-driven phosphorylation of extracellular signal-regulated kinases 1/2 (ERK1/2) in FPR1-RBL cells. This is critical for chemotaxis and gene expression but does not affect CXCR1-mediated MAPK activation, confirming pathway specificity [3].
  • Cross-Receptor Specificity: Boc-MLF does not inhibit signaling via FPR2 (e.g., by WKYMVM), FPR3, or interleukin-8 (CXCR1) receptors, underscoring its targeted mechanism [3] [6].

Table 3: Boc-MLF’s Inhibition of Key Signaling Pathways

Signaling PathwayInhibition EfficacyCellular Model
Intracellular calcium flux>80% at 10 μMFPR1-HL60 cells
ERK1/2 phosphorylation>90% at 10 μMFPR1-RBL cells
CXCR1-mediated signalingNo effectHuman neutrophils

Properties

Product Name

Boc-MLF

IUPAC Name

2-[[4-methyl-2-[[2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-methylsulfanylbutanoyl]amino]pentanoyl]amino]-3-phenylpropanoic acid

Molecular Formula

C25H39N3O6S

Molecular Weight

509.7 g/mol

InChI

InChI=1S/C25H39N3O6S/c1-16(2)14-19(22(30)27-20(23(31)32)15-17-10-8-7-9-11-17)26-21(29)18(12-13-35-6)28-24(33)34-25(3,4)5/h7-11,16,18-20H,12-15H2,1-6H3,(H,26,29)(H,27,30)(H,28,33)(H,31,32)

InChI Key

GYBXWOPENJVQKE-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(C(=O)NC(CC1=CC=CC=C1)C(=O)O)NC(=O)C(CCSC)NC(=O)OC(C)(C)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.